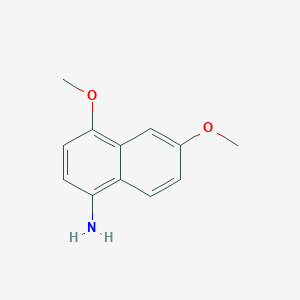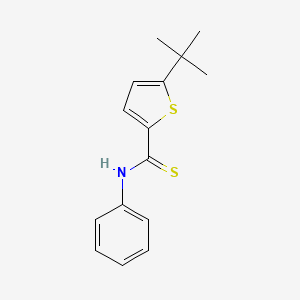
5-tert-Butyl-N-phenylthiophene-2-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-Butyl-N-phenylthiophene-2-carbothioamide is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group and a phenyl group attached to the thiophene ring, along with a carbothioamide functional group.
Méthodes De Préparation
The synthesis of 5-tert-Butyl-N-phenylthiophene-2-carbothioamide can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with tert-butylamine and phenyl isothiocyanate under appropriate reaction conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
5-tert-Butyl-N-phenylthiophene-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Applications De Recherche Scientifique
5-tert-Butyl-N-phenylthiophene-2-carbothioamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5-tert-Butyl-N-phenylthiophene-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
5-tert-Butyl-N-phenylthiophene-2-carbothioamide can be compared with other similar compounds, such as:
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: This compound is used as an optical brightener and has applications in the production of thermoplastic resins and coatings.
5-(tert-butyl)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide: This compound has been studied for its potential pharmacological properties, particularly in the context of metabolic pathways.
Propriétés
Numéro CAS |
112523-45-2 |
|---|---|
Formule moléculaire |
C15H17NS2 |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
5-tert-butyl-N-phenylthiophene-2-carbothioamide |
InChI |
InChI=1S/C15H17NS2/c1-15(2,3)13-10-9-12(18-13)14(17)16-11-7-5-4-6-8-11/h4-10H,1-3H3,(H,16,17) |
Clé InChI |
ISZMSYYMRQORTA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(S1)C(=S)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



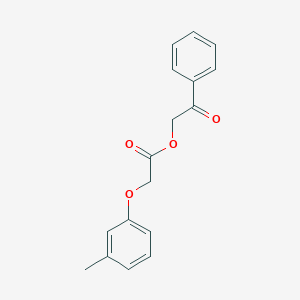
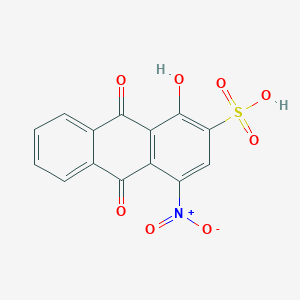
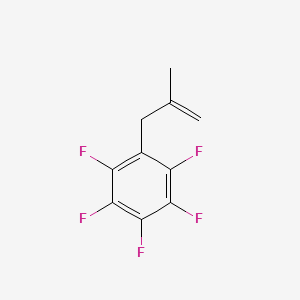
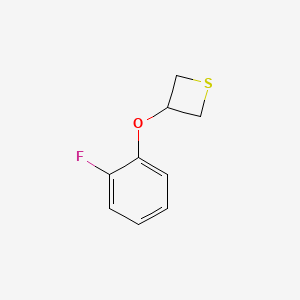
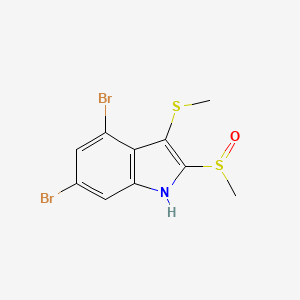
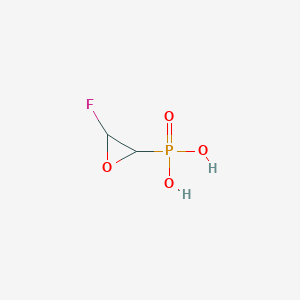
![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14303539.png)
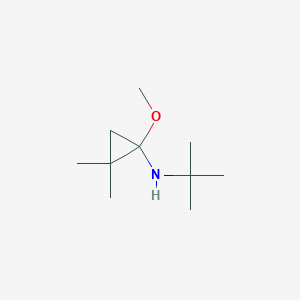
![Methyl 7-[(4-methylbenzene-1-sulfonyl)oxy]heptanoate](/img/structure/B14303556.png)
![Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14303559.png)
![(2E)-[(Quinolin-6-yl)imino]acetic acid](/img/structure/B14303562.png)

